1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
Overview
Description
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a bromine atom at the 5-position of the benzofuran ring and a trifluoroethanol group, making it a unique and valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with trifluoroethanol under controlled conditions .
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis, making it suitable for industrial applications .
Chemical Reactions Analysis
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Scientific Research Applications
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:
Biology: The compound’s biological activities make it a potential candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Medicine: Due to its biological activities, the compound is explored for its potential use in developing new drugs and therapeutic agents.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoroethanol groups contribute to its biological activities by modulating enzyme activity, disrupting cellular processes, and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol can be compared with other benzofuran derivatives, such as:
1-(5-Chlorobenzofuran-2-yl)-2,2,2-trifluoroethanol: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different biological activities and reactivity.
1-(5-Methylbenzofuran-2-yl)-2,2,2-trifluoroethanol: The presence of a methyl group instead of bromine can alter the compound’s properties and applications.
1-(5-Nitrobenzofuran-2-yl)-2,2,2-trifluoroethanol: The nitro group introduces different electronic and steric effects, impacting the compound’s reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYITWMQQSIJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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